3-(Benzyloxy)-2-fluoropropan-1-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-2-fluoropropan-1-amine hydrochloride is a chemical compound that features a benzyloxy group, a fluorine atom, and an amine group attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-fluoropropan-1-amine hydrochloride typically involves multiple steps. One common method starts with the benzyloxylation of a suitable precursor, followed by fluorination and amination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-2-fluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The benzyloxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy-fluoropropanone, while reduction could produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-2-fluoropropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-(Benzyloxy)-2-fluoropropan-1-amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy group may enhance binding affinity, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can modulate various biochemical pathways, leading to the desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Benzyloxy)-2-chloropropan-1-amine hydrochloride
- 3-(Benzyloxy)-2-bromopropan-1-amine hydrochloride
- 3-(Benzyloxy)-2-iodopropan-1-amine hydrochloride
Uniqueness
Compared to its analogs, 3-(Benzyloxy)-2-fluoropropan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding interactions, making it a valuable tool in various applications.
Eigenschaften
CAS-Nummer |
2055841-04-6 |
---|---|
Molekularformel |
C10H15ClFNO |
Molekulargewicht |
219.68 g/mol |
IUPAC-Name |
2-fluoro-3-phenylmethoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14FNO.ClH/c11-10(6-12)8-13-7-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H |
InChI-Schlüssel |
BNRRJSWWSOVYSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(CN)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.